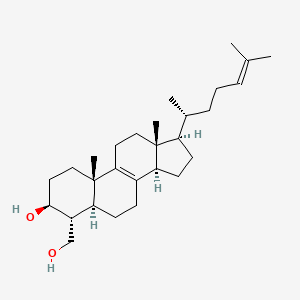

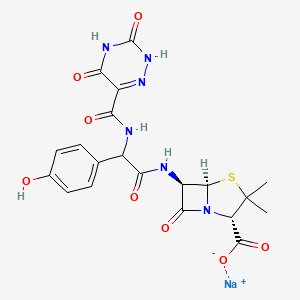

![molecular formula C14H12N2O4 B1262149 (1S,2S,3R,7S,8R,9S,10S,14R)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B1262149.png)

(1S,2S,3R,7S,8R,9S,10S,14R)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

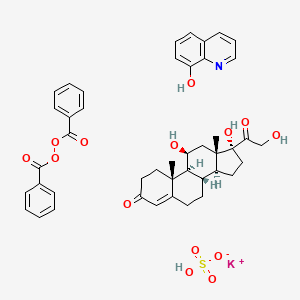

Mitindomide is a bisdioxopiperazines analog with antineoplastic activity. Mitinomide inhibits topoisomerase II and slowly promotes DNA-interstrand cross-linking, thereby inhibiting DNA repair, RNA and protein synthesis. This agent acts without increasing topoisomerase II-DNA covalent cleavable complex formation, as do most topoisomerase inhibitors. (NCI04)

Applications De Recherche Scientifique

Novel Sesquiterpene Skeletons

A study by Armenta-Salinas et al. (2019) explored the molecular rearrangements of a tricyclic sesquiterpene, leading to the generation of compounds with new hydrocarbon skeletons. These compounds, which include diazepentacyclo derivatives, were analyzed using NMR and X-ray diffraction, revealing their complex structures and absolute configurations (Armenta-Salinas et al., 2019).

Synthesis and Anticancer Activity

The work of Atamanyuk et al. (2008) focused on synthesizing a series of diazepentacyclo derivatives and assessing their anticancer activity. They discovered that some of these compounds exhibited significant anticancer properties, particularly against leukemia, demonstrating the potential therapeutic applications of these complex molecules (Atamanyuk et al., 2008).

Chiral Macrocyclic Ligands

Research by Bigler et al. (2014) involved the synthesis of N2P2 macrocyclic ligands, a category that includes diazepentacyclo derivatives. These ligands were used in combination with iron(II), showcasing their utility in organometallic chemistry and potential applications in catalysis and material science (Bigler et al., 2014).

Methylation of Phenols and Indoles

Shieh et al. (2001) explored the use of diazabicyclo derivatives as catalysts in the methylation of phenols, indoles, and benzimidazoles. Their study highlights the role of these compounds in enhancing chemical reactions, particularly under microwave irradiation, which could be valuable in synthetic organic chemistry (Shieh et al., 2001).

Cyclisation of Diazomethyl Ketones

Maity and Mukherjee (1984) investigated the intramolecular cyclisation of diazomethyl ketones to synthesize tetracyclic systems. This study provides insights into the synthetic pathways to create complex molecular structures, including those related to diazepentacyclo derivatives (Maity & Mukherjee, 1984).

Propriétés

Formule moléculaire |

C14H12N2O4 |

|---|---|

Poids moléculaire |

272.26 g/mol |

Nom IUPAC |

(1S,2S,3R,7S,8R,9S,10S,14R)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone |

InChI |

InChI=1S/C14H12N2O4/c17-11-7-3-1-2-4(8(7)12(18)15-11)6-5(3)9-10(6)14(20)16-13(9)19/h1-10H,(H,15,17,18)(H,16,19,20)/t3-,4-,5-,6+,7+,8-,9+,10-/m0/s1 |

Clé InChI |

DRCJGCOYHLTVNR-JCQCAICRSA-N |

SMILES isomérique |

C1=C[C@H]2[C@H]3[C@@H]([C@H]1[C@H]4[C@@H]2C(=O)NC4=O)[C@H]5[C@@H]3C(=O)NC5=O |

SMILES |

C1=CC2C3C(C1C4C2C(=O)NC4=O)C5C3C(=O)NC5=O |

SMILES canonique |

C1=CC2C3C(C1C4C2C(=O)NC4=O)C5C3C(=O)NC5=O |

Durée de conservation |

Solution: A solution was prepared by dissolving 100 mg of drug in 3.0 mL of 0.25 N NaOH. This solution was diluted to 5.0 mL with water to give a final concentration of 20 mg/mL. At room temperature this solution shows 10% decomposition in 40 minutes and 50% decomposition in 5 hours (HPLC). |

Solubilité |

p- dioxane slightly soluble (mg/mL) Aqueous NaOH (2 moles NaOH per mole of compound) > 20 (mg/mL) |

Synonymes |

3a,3b,4,4a,7a,8a,8b-octahydro-4,8-ethenopyrrolo(3',4':3,4)cyclobut(1,2-f)isoindole-1,3,5,7(2H,6H)-tetrone mitindomide NSC 284356 NSC-284356 tricyclo(4.2.2.0(2,5))dec-9-ene-3,4,7,8-tetracarboxylic acid diimide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

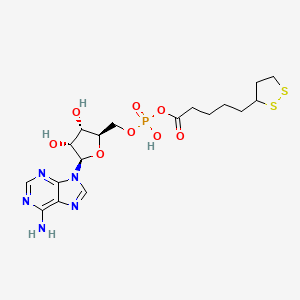

![(2R,3R)-1-(2,3-dihydro-1H-inden-2-yl)-2-[4-(hydroxymethyl)-2-iodophenyl]-3-[(4-methylphenyl)thio]-5-oxo-N-propan-2-yl-3-pyrrolidinecarboxamide](/img/structure/B1262066.png)

![2-[3-(1,3-Dicarboxypropyl)ureido]pentanedioic acid](/img/structure/B1262071.png)

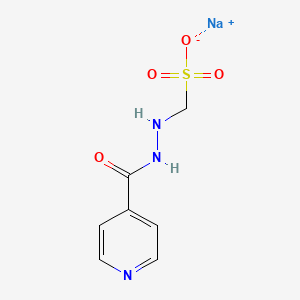

![N-[(3-methoxyphenyl)methyl]-N-methyl-1-[1-[2-(2-methylphenyl)ethyl]-3-piperidinyl]methanamine](/img/structure/B1262080.png)

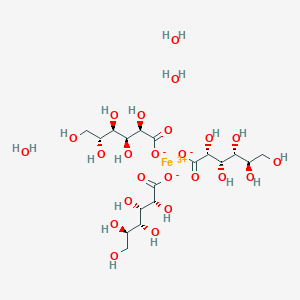

![sodium;(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate;(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1262086.png)

![N-[2-[[(2R,3R,4R,5S,6S)-2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]-14-methylpentadecanamide](/img/structure/B1262089.png)